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Compound of Interest

(4-Chlorophenyl)
Compound Name:
(morpholino)methanone

Cat. No.: B091582

The morpholine heterocycle is a cornerstone of medicinal chemistry, frequently incorporated
into bioactive molecules to enhance potency, modulate physicochemical properties, and
improve metabolic stability and pharmacokinetic profiles.[1][2] Its utility stems from its unique
combination of features: a stable, saturated ring, a basic nitrogen atom that can be
functionalized, and an ether oxygen that can act as a hydrogen bond acceptor.[3][4] These
properties allow morpholine-containing compounds to engage with a wide array of biological
targets, leading to diverse pharmacological activities including anticancer, anti-inflammatory,
and central nervous system effects.[1][2]

(4-Chlorophenyl)(morpholino)methanone, also known as 4-(4-Chlorobenzoyl)morpholine, is
a molecule that combines this privileged morpholine scaffold with a 4-chlorophenyl moiety
through a stable amide linkage. The presence of the halogenated phenyl ring provides a handle
for tuning electronic and lipophilic properties, which are critical for target binding and cell
permeability. This guide elucidates the precise molecular architecture of this compound,
providing the foundational knowledge required for its application in rational drug design and
chemical biology.

Physicochemical and Structural Properties

(4-Chlorophenyl)(morpholino)methanone is a crystalline solid at room temperature. Its core
properties are summarized below.
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Property Value Source
CAS Number 19202-04-1 [5]
Molecular Formula C11H12CINO2 [6][7]
Molecular Weight 225.67 g/mol [6][8]
4-chlorophenyl)(morpholin-4-
IUPAC Name ( phenylmorp [8]
yl)methanone
N-(4-
Synonyms Chlorobenzoyl)morpholine, 4- [5]

(4-Chlorobenzoyl)morpholine

Density 1.271 g/cm3 ECHEMI
Boiling Point 382.4 °C at 760 mmHg ECHEMI
Flash Point 185 °C ECHEMI

Synthesis and Characterization

The synthesis of (4-Chlorophenyl)(morpholino)methanone is a robust and high-yielding
process based on a standard nucleophilic acyl substitution. The causality behind this choice of
reaction is its efficiency and the high purity of the resulting product, which minimizes the need
for complex purification schemes.

Experimental Protocol: Synthesis via Schotten-
Baumann Reaction

This protocol describes the acylation of morpholine with 4-chlorobenzoyl chloride. The use of
an aqueous base (like NaOH) serves as a self-validating system; it neutralizes the HCI
byproduct generated during the reaction, driving the equilibrium towards the product and
preventing the protonation and deactivation of the morpholine nucleophile.

Materials:

e Morpholine (1.0 eq)
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4-Chlorobenzoyl chloride (1.05 eq)
Dichloromethane (DCM)

1 M Sodium Hydroxide (NaOH) solution
Saturated Sodium Bicarbonate (NaHCOs) solution
Brine

Anhydrous Magnesium Sulfate (MgSOa)

Procedure:

Dissolve morpholine (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic
stirrer and cool the flask in an ice bath to 0 °C.

In a separate flask, dissolve 4-chlorobenzoyl chloride (1.05 eq) in DCM.

Add the 4-chlorobenzoyl chloride solution dropwise to the stirred morpholine solution over
15-20 minutes, maintaining the temperature at 0 °C.

Simultaneously, add 1 M NaOH solution dropwise to maintain a slightly basic pH (pH 8-9).
This step is critical to neutralize the HCI formed in situ.

After the addition is complete, allow the reaction to warm to room temperature and stir for an
additional 2-3 hours.

Monitor reaction completion using Thin-Layer Chromatography (TLC).

Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with
saturated NaHCOs solution (2x), water (1x), and brine (1x).

Dry the organic layer over anhydrous MgSOa, filter, and concentrate the solvent under
reduced pressure using a rotary evaporator.

The resulting crude solid can be purified by recrystallization from a suitable solvent system
(e.g., ethanol/water) to yield the final product as a white crystalline solid.
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Caption: Synthetic workflow for (4-Chlorophenyl)(morpholino)methanone.

Molecular Structure Elucidation

The definitive structure of (4-Chlorophenyl)(morpholino)methanone is established through a
combination of spectroscopic methods and single-crystal X-ray diffraction.

Spectroscopic Analysis

The following data provide a characteristic fingerprint for the molecule.
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Technique

Data and Interpretation

1H NMR

The spectrum is expected to show two distinct
regions. Aromatic protons on the 4-chlorophenyl
ring will appear as two doublets (an AA'BB'
system) in the range of & 7.3-7.5 ppm. The
morpholine protons will appear as two broad
multiplets or triplets around & 3.5-3.8 ppm,
corresponding to the methylene groups adjacent
to the oxygen and nitrogen atoms, respectively.
The integration of these signals will be in a
4H:8H ratio.[9]

13C NMR

The aromatic region will display signals for the
four distinct carbon environments of the p-
substituted phenyl ring between & 128-140 ppm.
The carbonyl carbon (C=0) will show a
characteristic peak downfield, typically around o
168-170 ppm. The two types of methylene
carbons in the morpholine ring will appear at
approximately 6 66 ppm (-O-CHz-) and 0 45
ppm (-N-CHz-).

IR Spec.

Key vibrational bands confirm the functional
groups. A strong absorption band around 1640-
1650 cm~1 corresponds to the amide C=0
stretching. C-H stretching of the aromatic ring
will be observed just above 3000 cm~1. The
characteristic C-O-C ether stretch of the
morpholine ring will appear as a strong band in
the 1110-1120 cm~1 region. The C-ClI stretch will
be found in the fingerprint region.[10]

Mass Spec.

The electron ionization (EI) mass spectrum
shows a prominent molecular ion (M*) peak at
m/z 225.[6] A characteristic isotopic pattern for
one chlorine atom (M+2 peak at ~33% intensity
of M*) will be observed at m/z 227. Key

fragmentation includes the loss of the
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morpholine ring to give the 4-chlorobenzoyl
cation at m/z 139 (base peak) and its

corresponding chlorine isotope at m/z 141.[6][8]

Crystallographic Analysis

Single-crystal X-ray diffraction provides the most definitive insight into the molecule's three-
dimensional structure, including bond lengths, angles, and conformation. Data deposited in the
Crystallography Open Database confirms the solid-state structure of N-(4-
Chlorobenzoyl)morpholine.[8]
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Parameter Value Significance
) Describes the symmetry of the
Crystal System Trigonal _
unit cell.
Defines the specific symmetry
Space Group P31 o
elements within the crystal.[3]
) Dimensions of the crystal
Unit Cell a, b 9.9808 A _
lattice.[8]
) Dimension of the crystal lattice.
Unit Cell ¢ 9.5853 A
[8]
Unit Cell y 120° Angle of the crystal lattice.[8]
The morpholine ring adopts a
) ) stable, low-energy chair
Morpholine Conf. Chair

conformation, which is typical

for this saturated heterocycle.

Amide Geometry

Trigonal Planar

The nitrogen atom of the
amide bond is sp? hybridized,
leading to a planar
arrangement around the N-

C=0 group due to resonance.

Dihedral Angle

~40°

The plane of the 4-
chlorophenyl ring is
significantly twisted relative to
the plane of the amide group,
as seen in similar structures.
[11] This twist minimizes steric

hindrance.

Molecular Connectivity Diagram

Caption: 2D representation of molecular connectivity.

Role in Medicinal Chemistry and Drug Development
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While specific biological data for (4-Chlorophenyl)(morpholino)methanone is not widely
published, its structural components suggest significant potential as a scaffold for creating
novel bioactive agents.

A Privileged Scaffold

The morpholine ring is considered a "privileged" structure because it is a versatile scaffold that
can provide selective affinity for a wide range of biological receptors and enzymes.[1] Its
inclusion often improves aqueous solubility and metabolic stability, key attributes for successful
drug candidates.[4] The amide linkage provides a rigid, planar unit that can correctly orient the
phenyl and morpholine substituents for optimal interaction with a protein binding pocket, while
also participating in hydrogen bonding.

Structure-Activity Relationship (SAR) Insights

o Anticancer Potential: Many kinase inhibitors, which are a major class of anticancer drugs,
incorporate a morpholine ring. The morpholine often binds in the solvent-exposed region of
the ATP-binding pocket. A structurally related compound synthesized from 4-chlorobenzoyl
chloride has demonstrated cytotoxicity and the ability to induce apoptosis in human colon
cancer cells, suggesting this core structure has promise in oncology.[12][13]

 Anti-inflammatory Activity: The 4-chlorophenyl group is a common feature in non-steroidal
anti-inflammatory drugs (NSAIDs). Its combination with the morpholine scaffold, also found in
some anti-inflammatory agents, suggests a potential for dual activity or synergistic effects.

o CNS Activity: The physicochemical properties of morpholine make it suitable for designing
drugs that can cross the blood-brain barrier.[4] Therefore, derivatives of this compound could
be explored for activity against CNS targets.

Representative Signaling Pathway

Many morpholine-containing drugs function as kinase inhibitors. The diagram below illustrates
a generic representation of how such a compound might interfere with a typical cancer-related
signaling pathway, such as the PI3K/Akt/mTOR pathway, by blocking the ATP-binding site of a
key kinase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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